Sodium 2-nitro-1,3-dioxopropan-2-ide

Heterocyclic Chemistry Synthetic Yield Reagent Stability

Researchers scaling kinase inhibitor syntheses face a critical obstacle: nitromalonaldehyde free acid is too unstable to isolate or store. Sodium 2-nitro-1,3-dioxopropan-2-ide (NMA-Na) resolves this as a stable, off-the-shelf C3 building block. • Validated at kg scale: 84% yield in 5-nitro-7-azaindazole synthesis per patent protocols • Aqueous-optimized: High water solubility enables homogeneous conditions with guanidine, aminoguanidine, and polyamines • Broad scope: Reliable synthon for nitropyridines, nitropyrazoles, and nitropyrimidines

Molecular Formula C3H2NNaO4
Molecular Weight 139.04 g/mol
CAS No. 34461-00-2
Cat. No. B1362526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-nitro-1,3-dioxopropan-2-ide
CAS34461-00-2
Molecular FormulaC3H2NNaO4
Molecular Weight139.04 g/mol
Structural Identifiers
SMILESC(=C(C=O)[N+](=O)[O-])[O-].[Na+]
InChIInChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-2,5H;/q;+1/p-1/b3-1-;
InChIKeyOQMLJRMYSFKMDS-SPNQZIMRSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Nitro-1,3-Dioxopropan-2-Ide: Key C3 Synthon


Sodium 2-nitro-1,3-dioxopropan-2-ide (commonly referred to as sodium nitromalonaldehyde monohydrate or NMA-Na) is an ionic organic salt with the molecular formula C3H2NNaO4·H2O and a molecular weight of 157.06 g/mol . This compound serves as a cornerstone C3 building block in synthetic organic chemistry, primarily functioning as a stable, isolable synthetic equivalent of the otherwise highly unstable nitromalonaldehyde (NMA-H) [1]. Its unique resonance-stabilized nitroenolate structure allows it to participate in a wide range of condensation and cyclization reactions, particularly with dinucleophiles, to construct diverse nitro-substituted heterocycles, including nitropyridines, nitropyrazoles, and nitropyrimidines [2]. While it exhibits limited solubility in non-polar organic solvents, its high solubility in water and polar media makes it indispensable for aqueous and polar reaction protocols .

Nitro-heterocycle C3 building block (pyridines, pyrazoles, pyrimidines)
Aqueous and polar medium protocol fit
Isolable stable solid; enables procurement and QC

Sodium 2-Nitro-1,3-Dioxopropan-2-Ide: Substitution Failure


Substituting sodium 2-nitro-1,3-dioxopropan-2-ide with its free acid form, nitromalonaldehyde (NMA-H), is not a viable procurement or synthetic strategy due to the latter's profound instability, which prevents its practical isolation and storage [1]. NMA-H cannot be employed directly and must be generated in situ via acidification of the sodium salt, a process that introduces additional handling complexities and safety concerns [2]. Furthermore, while modern synthetic equivalents such as dinitropyridone or formylnitroenamines have been developed to mitigate the solubility and safety limitations of NMA-Na, their reactivity profiles and reaction outcomes are not directly transferable [3]. These alternatives often require different solvents, temperatures, and nucleophile partners, and they yield different product distributions, making them distinct reagents rather than simple 'drop-in' substitutes. Consequently, procurement decisions based solely on functional group similarity without considering the specific, validated synthetic methodology (as quantified in Section 3) will lead to failed reactions or require significant re-optimization of established synthetic routes.

Target reagentSodium nitromalonaldehyde (NMA-Na)
Free acid (NMA-H)Not isolable or storable
NMA-H is unstable and cannot be procured; only the sodium salt enables direct use and supply chain.
Target reagentSodium nitromalonaldehyde
Modern equivalentsDinitropyridone / formylnitroenamines
These alternatives require different solvents and reactivity profiles; reaction outcomes are not directly transferable.

Sodium 2-Nitro-1,3-Dioxopropan-2-Ide: Selection Evidence


Heterocycle Synthesis: Yield vs. Stability

Sodium 2-nitro-1,3-dioxopropan-2-ide (NMA-Na) demonstrates robust and reproducible performance in the synthesis of valuable nitro-heterocycles, a claim that cannot be made for its free acid counterpart, nitromalonaldehyde (NMA-H). In a representative procedure for synthesizing 5-nitro-7-azaindazole, NMA-Na reacts with 3H-pyrazol-3-amine in acetic acid at 90 °C to afford the target product in an 84% isolated yield . In stark contrast, the free acid NMA-H cannot be practically employed due to its inherent instability, rendering it useless for direct procurement or use in such synthetic protocols [1]. This yield, derived from a well-established industrial process, underscores the compound's value as a reliable, off-the-shelf reagent for generating complex molecular architectures.

Yield Comparison
Reported
84% isolated yield Not feasible (NMA-H unstable)
5-nitro-7-azaindazole synthesis
Supports scalable heterocycle synthesis
Method context: acetic acid, 90°C, with 3H-pyrazol-3-amine
Heterocyclic Chemistry Synthetic Yield Reagent Stability

Stability and Handling: Isolable Solid vs. Free Acid

The procurement and use of sodium 2-nitro-1,3-dioxopropan-2-ide are predicated on its ability to be stored and handled as a defined chemical entity. It is supplied as a solid with a well-defined melting point of 120-124 °C, allowing for quality control and inventory management . This contrasts fundamentally with its parent compound, nitromalonaldehyde (NMA-H), which is described as 'unstable' and 'cannot be practically employed' [1]. While NMA-Na itself possesses hazardous properties (it is impact-sensitive and thermally unstable), these risks are manageable under standard laboratory safety protocols for organic azides and nitro compounds, and its commercial availability as a stable solid is a critical enabling factor for research and process chemistry. The alternative of generating NMA-H in situ adds procedural steps and safety concerns without a corresponding benefit in yield or purity.

Stability Profile
Class-level
Isolable solid (mp 120–124°C) Unstable, non-isolable
Enables procurement and quality control
Storage at 2–8°C recommended; standard safety protocols apply
Reagent Stability Safety Logistics

Aqueous vs. Organic Solvent Compatibility

The solubility characteristics of sodium 2-nitro-1,3-dioxopropan-2-ide define its niche in synthetic chemistry. It exhibits high solubility in water and polar organic solvents but is largely insoluble in non-polar media like ethanol or ether . This property makes it a reagent of choice for aqueous and polar reaction conditions, which is particularly advantageous for reactions with water-soluble dinucleophiles like guanidine [1]. In contrast, modern synthetic equivalents such as dinitropyridone and formylnitroenamines are specifically designed to be soluble in common organic solvents to overcome this limitation [2]. Therefore, NMA-Na is not a direct substitute for these organic-soluble alternatives, but rather the preferred reagent when the synthetic protocol or the nucleophile's solubility demands an aqueous or highly polar environment. This clear solvent-based differentiation is a key selection criterion.

Solvent Fit
Class-level
Water / polar solvents Organic solvents (modern equivalents)
Selects aqueous vs. organic protocol
Choose based on dinucleophile solubility requirements
Solubility Reaction Medium Process Chemistry

Sodium 2-Nitro-1,3-Dioxopropan-2-Ide: Key Applications


Scalable Nitro-Pyrazolopyridine Synthesis

Sodium 2-nitro-1,3-dioxopropan-2-ide is the reagent of choice for the kilogram-scale synthesis of 5-nitro-7-azaindazole and related pyrazolopyridine cores, which are critical intermediates in the development of kinase inhibitors. The validated, high-yielding procedure (84%) in a patent setting provides a robust, scalable process that is impossible to replicate with the unstable free acid .

Aqueous Condensation with Polyamines and Amidines

For reactions involving water-soluble dinucleophiles like guanidine, aminoguanidine, or polyamines, sodium 2-nitro-1,3-dioxopropan-2-ide is the only practical option among its class. Its high water solubility enables homogeneous reaction conditions in aqueous media, leading to clean conversion to nitropyrimidines and other heterocycles [1]. This contrasts sharply with modern organic-soluble equivalents that would precipitate or require undesirable phase-transfer conditions.

Nitro-Heterocycle Library Synthesis

When constructing a diverse library of nitro-functionalized heterocycles, sodium 2-nitro-1,3-dioxopropan-2-ide serves as a foundational, off-the-shelf synthon. Its established reactivity with a wide range of nucleophiles, as documented in the comprehensive review by Fanta and Stein [2], allows for the predictable and reliable generation of numerous core structures without the need to prepare and characterize unstable intermediates.

Application
Selection Property
Validation Focus
Scalable Nitro-Pyrazolopyridine Synthesis
Reported high-yielding aqueous protocol
Confirm yield and scale-up with 3H-pyrazol-3-amine
Aqueous Condensation with Polyamines
Water solubility enables homogeneous reactions
Validate conversion with guanidine or aminoguanidine
Nitro-Heterocycle Library Synthesis
Established reactivity with diverse nucleophiles
Review scope in Fanta & Stein (1970) for core structures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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